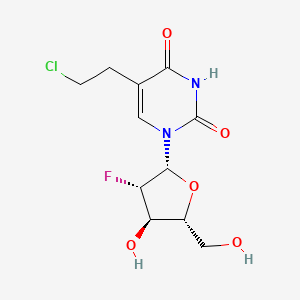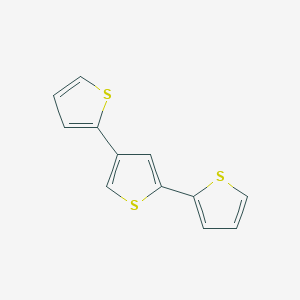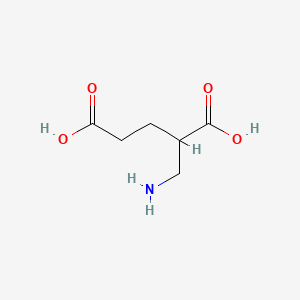
Cefau
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil is a synthetic nucleoside analogue that has garnered attention due to its potential antiviral and anticancer properties. This compound is structurally related to uracil, a naturally occurring pyrimidine nucleobase, and incorporates both a chloroethyl group and a fluoroarabinofuranosyl moiety, which contribute to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a suitable uracil derivative is reacted with 2-chloroethyl fluoride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the uracil moiety, leading to the formation of different oxidation states.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the chloroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Reaction conditions typically involve the use of aprotic solvents and bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the uracil moiety.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of uracil derivatives with higher oxidation states.
Hydrolysis Products: Hydrolysis typically results in the formation of uracil and 2-chloroethanol.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex nucleoside analogues.
Biology: The compound is used in studies involving DNA and RNA synthesis, as it can be incorporated into nucleic acids.
Medicine: It has shown promise as an antiviral agent, particularly against herpes simplex virus, and as a potential anticancer agent due to its ability to interfere with DNA replication.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil involves its incorporation into DNA or RNA, where it acts as a chain terminator, preventing further elongation of the nucleic acid strand. This inhibition of nucleic acid synthesis disrupts viral replication and can induce apoptosis in cancer cells. The compound is preferentially phosphorylated by viral thymidine kinase, leading to selective inhibition of viral DNA polymerase.
類似化合物との比較
Similar Compounds
5-(2-Chloroethyl)-2’-deoxyuridine: Another nucleoside analogue with similar antiviral properties.
5-Fluorouracil: A widely used anticancer agent that also targets nucleic acid synthesis.
Cytarabine: A nucleoside analogue used in the treatment of certain cancers, particularly leukemia.
Uniqueness
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil is unique due to the presence of both a chloroethyl group and a fluoroarabinofuranosyl moiety, which confer distinct chemical and biological properties. Its selective phosphorylation by viral enzymes and incorporation into nucleic acids make it a potent antiviral and anticancer agent with a specific mechanism of action.
特性
CAS番号 |
90301-73-8 |
|---|---|
分子式 |
C11H14ClFN2O5 |
分子量 |
308.69 g/mol |
IUPAC名 |
5-(2-chloroethyl)-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14ClFN2O5/c12-2-1-5-3-15(11(19)14-9(5)18)10-7(13)8(17)6(4-16)20-10/h3,6-8,10,16-17H,1-2,4H2,(H,14,18,19)/t6-,7+,8-,10-/m1/s1 |
InChIキー |
ABXZJZASTZBCFC-IBCQBUCCSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCCl |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)CCCl |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCCl |
Key on ui other cas no. |
90301-73-8 |
同義語 |
5-(2-chloroethyl)-2'-fluoroarabinofuranosyluracil CEFAU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















